N'-[(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide
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Overview
Description
CFTR-Inhibitor-II is a small molecule inhibitor specifically designed to target the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an anion channel that regulates electrolyte and fluid balance in epithelial tissues. The inhibition of CFTR is a potential therapeutic strategy for conditions such as secretory diarrhea and autosomal dominant polycystic kidney disease .
Preparation Methods
The synthesis of CFTR-Inhibitor-II involves several steps, including molecular docking, electrophysiology, cryo-electron microscopy, and medicinal chemistry . The synthetic route typically begins with the identification of potential binding sites on the CFTR protein, followed by the design and synthesis of test ligands. These ligands are then optimized through structure-based methods to enhance their binding affinity and specificity .
Chemical Reactions Analysis
CFTR-Inhibitor-II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CFTR-Inhibitor-II has several scientific research applications:
Mechanism of Action
CFTR-Inhibitor-II exerts its effects by binding to a specific site on the CFTR protein, stabilizing a conformation in which the chloride selectivity filter is collapsed, and the pore is blocked from the extracellular side of the membrane . This inhibition prevents the flow of chloride ions through the channel, thereby reducing fluid secretion in epithelial tissues .
Comparison with Similar Compounds
CFTR-Inhibitor-II is unique in its ability to specifically target the CFTR protein with high affinity and specificity. Similar compounds include:
Ivacaftor (VX-770): A CFTR potentiator that enhances the activity of the CFTR protein.
Lumacaftor: A CFTR corrector that improves the folding and trafficking of the CFTR protein.
GLPG1837: Another CFTR potentiator that binds to the same site on CFTR as Ivacaftor.
CFTR-Inhibitor-II stands out due to its unique binding site and mechanism of action, making it a valuable tool for both research and therapeutic applications .
Properties
Molecular Formula |
C19H15Br2N3O3 |
---|---|
Molecular Weight |
493.1 g/mol |
IUPAC Name |
N-[(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25) |
InChI Key |
RMBDLOATEPYBSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br |
Origin of Product |
United States |
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